4,5-Dibromo-2-chloro-1,3-thiazole
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Overview
Description
4,5-Dibromo-2-chloro-1,3-thiazole is a heterocyclic compound containing bromine, chlorine, sulfur, and nitrogen atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-chloro-1,3-thiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-chlorothiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution at the 4 and 5 positions of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-chloro-1,3-thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or chlorine atoms under basic conditions.
Electrophilic Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the compound in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiazole derivatives .
Scientific Research Applications
4,5-Dibromo-2-chloro-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-chloro-1,3-thiazole and its derivatives involves interactions with various molecular targets and pathways:
DNA Binding: Some derivatives can bind to DNA, interfering with replication and transcription processes.
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Cellular Signaling: By modulating signaling pathways, the compound can influence cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1,3-thiazole: Lacks the chlorine atom, leading to different reactivity and applications.
2,4-Dibromothiazole: Substituted at different positions, affecting its chemical properties and biological activities.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains a benzene ring fused to the thiazole, resulting in unique electronic and structural characteristics.
Uniqueness
4,5-Dibromo-2-chloro-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,5-dibromo-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2ClNS/c4-1-2(5)8-3(6)7-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLHTVYEFLRHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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